molecular formula C20H20FN3O3S B2941787 8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189446-61-4

8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2941787
CAS No.: 1189446-61-4
M. Wt: 401.46
InChI Key: ZIFRRIJSITYXEL-UHFFFAOYSA-N
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Description

8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, synthesized from 4-piperidone benzoylhydrazones, have shown significant antimicrobial activity on several strains of microbes. This highlights the potential of such compounds in developing new antimicrobial agents (Dalloul et al., 2017).

Pharmacological Studies

Research into derivatives of 1,3,8-triazaspiro[4.5]decan-4-ones, particularly those with specific substituents on the phenyl moiety, has been conducted to explore their pharmacological properties, including anticonvulsant and anticancer activities. The modifications on these molecules significantly impact their biological effectiveness, showcasing their utility in drug discovery processes (Madaiah et al., 2012).

Anticancer Activity

Novel naproxen derivatives incorporating the 1,2,4-triazole moiety have been synthesized and evaluated for in vitro anticancer activity. These compounds, particularly those with specific substituents, have shown promising IC50 values against prostate cancer cell lines, indicating their potential in cancer treatment strategies (Han et al., 2018).

Dual Angiotensin II and Endothelin A Receptor Antagonists

The design and synthesis of N-isoxazolyl biphenylsulfonamides have led to the discovery of potent dual antagonists for both AT1 and ET(A) receptors. This represents a novel approach to hypertension treatment by targeting two key receptors involved in blood pressure regulation, highlighting the versatility of sulfonamide derivatives in therapeutic applications (Murugesan et al., 2002).

Antitumor Activity and Synthesis Optimization

Further research into the optimization of sulfonylazaspirodienone derivatives for enhanced anticancer activity led to the synthesis of novel compounds with significantly improved efficacy. These derivatives exhibit potent antiproliferative effects on various cancer cell lines, demonstrating the potential of this chemical framework in the development of new anticancer therapies (Xing et al., 2020).

Properties

IUPAC Name

8-(2-fluorophenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-14-5-4-6-15(13-14)18-19(25)23-20(22-18)9-11-24(12-10-20)28(26,27)17-8-3-2-7-16(17)21/h2-8,13H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFRRIJSITYXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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